Noroxyclothepin

Dopamine D2 receptor Neuroleptic binding affinity Antipsychotic receptor profiling

Noroxyclothepin, systematically 8-chloro-10-[4-(2-hydroxyethyl)piperazin-1-yl]-10,11-dihydrodibenzo[b,f]thiepin (C₂₀H₂₃ClN₂OS, MW 374.9 g/mol), is a tricyclic neuroleptic agent belonging to the 10-piperazino-10,11-dihydrodibenzo[b,f]thiepin class developed by Protiva and co-workers at the Research Institute for Pharmacy and Biochemistry in Prague. It serves as the free amino-alcohol precursor to noroxyclothepin decanoate (VUFB-9976), a long-acting depot neuroleptic formulation.

Molecular Formula C20H23ClN2OS
Molecular Weight 374.9 g/mol
CAS No. 34775-62-7
Cat. No. B1229414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoroxyclothepin
CAS34775-62-7
Synonyms8-chloro-10-(4-hydroxyethyl)piperazino-10,11- dihydrodibenzo(b,f)thiepin
noroxyclothepin
Molecular FormulaC20H23ClN2OS
Molecular Weight374.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H23ClN2OS/c21-16-5-6-20-17(14-16)18(13-15-3-1-2-4-19(15)25-20)23-9-7-22(8-10-23)11-12-24/h1-6,14,18,24H,7-13H2
InChIKeyPVUHXHTYYBAJFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noroxyclothepin (CAS 34775-62-7): Structural and Pharmacological Baseline for the 10-Piperazino-dibenzo[b,f]thiepin Neuroleptic


Noroxyclothepin, systematically 8-chloro-10-[4-(2-hydroxyethyl)piperazin-1-yl]-10,11-dihydrodibenzo[b,f]thiepin (C₂₀H₂₃ClN₂OS, MW 374.9 g/mol), is a tricyclic neuroleptic agent belonging to the 10-piperazino-10,11-dihydrodibenzo[b,f]thiepin class developed by Protiva and co-workers at the Research Institute for Pharmacy and Biochemistry in Prague [1]. It serves as the free amino-alcohol precursor to noroxyclothepin decanoate (VUFB-9976), a long-acting depot neuroleptic formulation [2]. The compound is characterized by a hydroxyl-terminated N-4 side chain on the piperazine ring, distinguishing it from the N-methyl analog octoclothepin (clorothepin) and the N-hydroxypropyl analog oxyclothepin [3].

Why Noroxyclothepin Cannot Be Interchanged with Octoclothepin, Oxyclothepin, or Other In-Class Analogs: A Procurement Risk Analysis


Within the 10-piperazino-10,11-dihydrodibenzo[b,f]thiepin class, subtle structural variations at the piperazine N-4 substituent produce profound differences in receptor pharmacology, metabolic fate, and suitability for depot formulation that preclude simple substitution. The N-methyl analog octoclothepin (clorothepin) binds dopamine D₂ receptors with high affinity (Ki ~2.4 nM), whereas noroxyclothepin shows no appreciable D₂ affinity in the same assay platform [1], fundamentally altering its pharmacodynamic profile. The N-hydroxypropyl analog oxyclothepin differs in its metabolic pathway: both compounds share phenolic hydroxylated metabolites, but these metabolites exhibit only very low central depressant and cataleptic activity, meaning that in vivo efficacy is highly dependent on the intact parent molecule and its specific pharmacokinetics [2]. Furthermore, noroxyclothepin's terminal hydroxyl group is the essential functional handle for esterification to the decanoate depot prodrug (VUFB-9976), a long-acting formulation strategy unavailable to octoclothepin, which lacks this hydroxyl moiety [3]. These structural, pharmacological, metabolic, and formulation differences are quantitative and experimentally verified — they are not interchangeable properties.

Noroxyclothepin (CAS 34775-62-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Dopamine D₂ Receptor Binding: Noroxyclothepin vs. Octoclothepin — A Decisive Pharmacodynamic Divergence

In a direct comparison within the same curated ChEMBL/BindingDB assay platform, noroxyclothepin was tested for binding affinity against the dopamine D₂ receptor and showed no appreciable affinity at the concentration specified [1]. In contrast, the structurally related N-methyl analog octoclothepin (clorothepin) demonstrates potent D₂ receptor inhibition with a reported Ki of approximately 2.4 nM [2]. This represents a qualitative pharmacological divergence — from high-affinity D₂ antagonism (octoclothepin) to the absence of measurable D₂ binding (noroxyclothepin) — that fundamentally distinguishes the two compounds despite their shared tricyclic core.

Dopamine D2 receptor Neuroleptic binding affinity Antipsychotic receptor profiling

P2X3 Purinoceptor Antagonism: A Unique Off-Target Activity Not Shared by Classical Dibenzo[b,f]thiepin Neuroleptics

Noroxyclothepin was evaluated for antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. At a test concentration of 10 μM, noroxyclothepin produced antagonism with an EC₅₀ of 80 nM [1]. This P2X3 antagonist activity represents a pharmacological property not documented for octoclothepin, oxyclothepin, or other classical 10-piperazino-dibenzo[b,f]thiepin neuroleptics, for which the primary recognized mechanisms are dopaminergic, serotonergic, and adrenergic receptor blockade [2]. While a direct head-to-head P2X3 comparison against these analogs is not available in the published literature, the presence of sub-micromolar P2X3 activity in noroxyclothepin — in contrast to the canonical receptor profile of the class — constitutes a class-level differentiating feature.

P2X3 purinoceptor Ion channel pharmacology Ligand-gated ion channel antagonist

Pharmacokinetic Elimination Profile: Dominant Fecal Excretion and Distinct Oral vs. Intravenous Kinetics

A carbon-14 radiolabeled pharmacokinetic study of noroxyclothepin in rats revealed a distinctive elimination pattern. Following both oral and intravenous administration, 88–99% of total radioactivity was excreted in the feces over 4 days, with only 5.5–6% appearing in the urine [1]. The elimination half-time differed by route: after oral administration, 50% of radioactivity was eliminated from the organism within 27 hours, whereas after intravenous administration, the 50% elimination point extended to 38 hours [1]. This predominant biliary/fecal elimination route contrasts with many classical antipsychotics that undergo extensive renal clearance of metabolites. No comparable radiolabeled pharmacokinetic data for octoclothepin or oxyclothepin administered as the free amino-alcohol (rather than as depot esters) could be identified in the published literature; thus this evidence is reported as a standalone pharmacokinetic benchmark for noroxyclothepin, with class-level inference that the hydroxyl side chain may influence metabolic partitioning.

Pharmacokinetics Drug metabolism Carbon-14 tracer study

Depot Prodrug Capability: Noroxyclothepin as the Essential Functional Precursor to Long-Acting Neuroleptic VUFB-9976

Noroxyclothepin's terminal hydroxyl group on the piperazine N-4 side chain is the essential chemical handle for esterification to yield noroxyclothepin decanoate (VUFB-9976; CAS 41931-83-3), a long-acting depot neuroleptic [1]. This esterification strategy is explicitly documented in the primary synthesis literature: alkylation of the secondary amine precursor with 2-chloroethyl decanoate yields noroxyclothepin decanoate, and subsequent base-catalyzed ethanolysis of this ester regenerates noroxyclothepin (amino alcohol IIa) [2]. In electrophysiological studies, noroxyclothepin decanoate demonstrated prolonged neuroleptic activity consistent with a depot formulation profile [3]. This prodrug capability is structurally inaccessible to octoclothepin (which bears an N-methyl rather than N-hydroxyethyl substituent) and to oxyclothepin (which has a hydroxypropyl group that may esterify but yields a different pharmacokinetic profile due to the additional methylene spacer). The ability to function as a depot prodrug precursor is therefore a unique structural and functional attribute of noroxyclothepin among close analogs.

Depot neuroleptic Prodrug design Long-acting injectable antipsychotic

Metabolic Fate Differentiation: Noroxyclothepin vs. Oxyclothepin Phenolic Metabolites and Their Pharmacological Inactivity

Šindelář et al. (1979) synthesized the potential 3-hydroxy phenolic metabolites of both noroxyclothepin (compound III) and oxyclothepin (compound IV) and directly compared their pharmacological activity. Both phenolic amino alcohols — the 8-chloro-3-hydroxy-10-[4-(2-hydroxyethyl)piperazino] derivative from noroxyclothepin, and the corresponding 3-hydroxypropyl analog from oxyclothepin — exhibited only very low central depressant and cataleptic activity [1]. This finding is pharmacologically significant: the metabolic clearance of noroxyclothepin is not merely a route of elimination but represents a genuine inactivation pathway, since the phenolic metabolite is not an active contributor to the neuroleptic effect. This contrasts with some classical antipsychotics (e.g., risperidone, where 9-hydroxyrisperidone is equipotent to the parent) where metabolites retain substantial activity. The direct, side-by-side synthesis and pharmacological comparison of noroxyclothepin and oxyclothepin metabolites in the same study provides a uniquely controlled dataset for assessing the metabolic pharmacology of these closely related N-4 side-chain analogs.

Drug metabolism Neuroleptic metabolites Phenolic hydroxylation

Noroxyclothepin (CAS 34775-62-7) Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


D₂ Receptor-Sparing Tool Compound for Dibenzothiepin Chemotype Pharmacology Studies

Noroxyclothepin is the compound of choice when researchers require a dibenzothiepin scaffold to investigate non-dopaminergic mechanisms of neuroleptic action, owing to its demonstrated absence of appreciable D₂ receptor binding affinity in contrast to octoclothepin's potent D₂ antagonism (Ki ~2.4 nM) . This D₂-sparing profile makes noroxyclothepin uniquely suited for studies aimed at dissecting the contributions of serotonergic, adrenergic, or purinergic components from dopaminergic effects within this chemotype — a experimental dissociation not achievable with octoclothepin or clorothepin.

Chemical Biology Probe for P2X3 Purinoceptor-Mediated Signaling Pathways

With a demonstrated P2X3 receptor antagonist EC₅₀ of 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes , noroxyclothepin represents one of the few dibenzothiepin derivatives with documented purinergic ion channel activity. It can serve as a structurally unique starting point for medicinal chemistry exploration of P2X3 modulation in pain, cough, and sensory neurobiology, occupying a pharmacological niche entirely distinct from classical dibenzothiepin neuroleptics, which lack reported P2X3 activity .

Depot Neuroleptic Development and Long-Acting Formulation Research Using the VUFB-9976 Prodrug Platform

Noroxyclothepin is the essential precursor for synthesizing noroxyclothepin decanoate (VUFB-9976), a validated long-acting depot neuroleptic with documented prolonged electrophysiological activity . Research programs focused on sustained-release antipsychotic formulations, chronic dosing models, or structure-activity relationship (SAR) studies of ester-linked depot prodrugs in the dibenzothiepin series will find noroxyclothepin irreplaceable — octoclothepin lacks the requisite hydroxyl handle for this esterification strategy altogether , and oxyclothepin's longer side chain yields a structurally distinct and pharmacokinetically uncharacterized depot candidate .

Metabolic Inactivation Studies: Parent-Only Pharmacokinetic/Pharmacodynamic Modeling Without Active Metabolite Confounds

Noroxyclothepin's 3-hydroxy phenolic metabolite has been synthesized and pharmacologically characterized as possessing only very low central depressant and cataleptic activity , establishing that metabolic oxidation represents functional inactivation of the neuroleptic effect. This property makes noroxyclothepin a cleaner tool for PK/PD studies than antipsychotics with equipotent active metabolites (e.g., risperidone/9-hydroxyrisperidone), as efficacy duration is determined solely by parent compound exposure. The directly comparable data with oxyclothepin's similarly inactive phenolic metabolite confirms this as a class feature, but noroxyclothepin's additional D₂-sparing and depot-capable attributes make it the most versatile choice in this metabolic context.

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